L-7-Azatriptofano

Descripción general

Descripción

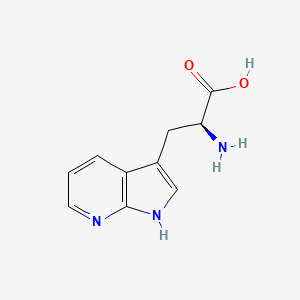

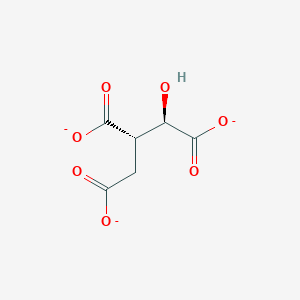

7-Aza-L-triptófano es un análogo del aminoácido natural triptófanoEste compuesto se caracteriza por la sustitución de un átomo de nitrógeno en lugar de un átomo de carbono en el anillo indol del triptófano, lo que lo convierte en una molécula única y valiosa para diversas aplicaciones científicas .

Aplicaciones Científicas De Investigación

7-Aza-L-triptófano tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas y como auxiliar quiral en la síntesis asimétrica.

Biología: El compuesto se emplea en estudios de estructura y función de proteínas, particularmente en el contexto del etiquetado isotópico selectivo de sitio.

Medicina: La investigación sobre 7-Aza-L-triptófano incluye su posible uso en el desarrollo de fármacos y como sonda para estudiar los mecanismos enzimáticos.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y como precursor para la síntesis de otras moléculas bioactivas

Mecanismo De Acción

El mecanismo de acción de 7-Aza-L-triptófano implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como sustrato para la triptófano indol-liasas, lo que lleva a la formación de varios intermediarios como la aldimina externa, la quinonoide y el aminoacrilato. Estos intermediarios juegan un papel fundamental en el mecanismo catalítico de la enzima, que implica la transferencia de protones y la escisión del enlace carbono-carbono .

Compuestos similares:

Triptófano: El aminoácido natural con una estructura similar pero sin la sustitución de nitrógeno en el anillo indol.

5-Hidroxitriptófano: Un derivado hidroxilado del triptófano, comúnmente utilizado como suplemento dietético.

6-Aza-L-triptófano: Otro análogo de aza-triptófano con el átomo de nitrógeno sustituido en una posición diferente en el anillo indol.

Singularidad: 7-Aza-L-triptófano es único debido a su sustitución específica de nitrógeno, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones que requieren modificaciones selectivas de sitio y estudios de mecanismos enzimáticos .

Safety and Hazards

According to the safety data sheet, one should avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 7-Azatryptophan . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-Azatryptophan plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with tryptophan oxygenase, an enzyme found in Pseudomonas acidovorans. Together with L-tryptophan, 7-Azatryptophan acts as a synergistic inducer of this enzyme . Additionally, 7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F . These interactions highlight the compound’s ability to modulate enzymatic activity and metabolic processes.

Cellular Effects

7-Azatryptophan has been shown to influence various cellular processes. In the cyanobacterium Anabaena doliolum, 7-Azatryptophan suppresses growth and induces heterocyst differentiation in nitrogen-free medium . This compound also affects the spacing pattern of heterocysts and the probability of proheterocyst regression in different nitrogen-supplemented media . These effects suggest that 7-Azatryptophan can modulate cell differentiation and growth in response to nitrogen availability.

Molecular Mechanism

The molecular mechanism of 7-Azatryptophan involves its interaction with specific biomolecules. For instance, it has been shown to bind to lysozyme in Enterobacteria phage lambda . This binding interaction likely contributes to its ability to modulate enzymatic activity. Additionally, 7-Azatryptophan can act as an inhibitor or activator of enzymes, depending on the specific context of its interaction. Changes in gene expression may also occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Azatryptophan can change over time. Studies have shown that the fluorescence properties of 7-Azatryptophan are influenced by solvent polarity and temperature . For example, the fluorescence emission behavior of 7-Azatryptophan in reverse micelles of dioctyl sulfosuccinate in n-heptane varies with the degree of hydration . These findings suggest that the stability and degradation of 7-Azatryptophan can be affected by environmental conditions, which in turn may influence its long-term effects on cellular function.

Metabolic Pathways

7-Azatryptophan is involved in several metabolic pathways. It is biosynthetically incorporated into bacterial proteins and can serve as an intrinsic fluorescence probe for protein structure and dynamics . The metabolic pathways of 7-Azatryptophan likely involve interactions with enzymes such as tryptophan oxygenase and other cofactors that facilitate its incorporation into proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Azatryptophan within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, 7-Azatryptophan can be incorporated into bacterial proteins, suggesting that it is actively transported and localized within specific cellular compartments

Subcellular Localization

7-Azatryptophan exhibits specific subcellular localization patterns. It can be incorporated into bacterial proteins and used as a fluorescence probe to study protein structure and dynamics . The subcellular localization of 7-Azatryptophan may be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles. These localization patterns can influence its activity and function within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Aza-L-triptófano se puede lograr mediante la alquilación asimétrica de equivalentes quirales nucleofílicos de glicina. Un método implica el uso de complejos Ni(II) derivados de bases de Schiff de glicina con ligandos tridentados quirales. La reacción entre el complejo Ni-quiral nucleofílico derivado de glicina y 3-(clorometil)-1H-pirrolo[2,3-b]piridina en condiciones convenientes produce el complejo Ni-alquilado correspondiente con excelente diastereoselectividad y un rendimiento del 74% .

Métodos de producción industrial: La producción industrial de 7-Aza-L-triptófano se puede lograr utilizando sistemas codificados genéticamente. Por ejemplo, la expresión de la subunidad β de la triptófano sintetasa (TrpB) de Thermotoga maritima en Escherichia coli permite la síntesis de 7-Aza-L-triptófano a partir de 7-azaindol y serina .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Aza-L-triptófano experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: El átomo de nitrógeno en el anillo indol puede participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo y cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos de aza-triptófano sustituidos .

Comparación Con Compuestos Similares

Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.

5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.

6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.

Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964394 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49758-35-2 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aza-L-tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-azatryptophan?

A1: The molecular formula of 7-azatryptophan is C11H11N3O2, and its molecular weight is 217.22 g/mol.

Q2: How does the spectroscopic data of 7-azatryptophan differ from tryptophan, and why is this significant?

A2: 7-Azatryptophan exhibits red-shifted absorption and emission spectra compared to tryptophan. [, , ] This red shift allows for selective excitation and detection of 7-azatryptophan even in the presence of multiple tryptophan residues, a common challenge when studying proteins. [, , ] Additionally, unlike tryptophan which displays a multi-exponential fluorescence decay in water, 7-azatryptophan exhibits single-exponential decay under suitable conditions, simplifying data analysis. [, ]

Q3: How is 7-azatryptophan incorporated into proteins?

A3: 7-Azatryptophan can be incorporated into proteins through biosynthetic means. [, , , , , ] This involves using tryptophan-auxotrophic bacterial strains that are unable to synthesize tryptophan. When these strains are grown in media supplemented with 7-azatryptophan, the bacteria incorporate the analogue into proteins in place of tryptophan.

Q4: How does 7-azatryptophan act as a probe for protein structure and dynamics?

A4: The fluorescence properties of 7-azatryptophan, particularly its sensitivity to the local environment, make it a valuable probe for studying protein structure and dynamics. [, , , ] Changes in fluorescence intensity, lifetime, and anisotropy upon binding events, conformational changes, or alterations in the surrounding environment can provide valuable information about protein behavior. [, , , ]

Q5: What are some specific examples of how 7-azatryptophan has been used to study proteins?

A5: 7-Azatryptophan has been used in a variety of protein studies, including:* Investigating the complex formation between avidin and biotinylated 7-azatryptophan. []* Probing structural changes in tryptophanyl-tRNA synthetase upon binding to substrates and analogues. []* Monitoring the conformational changes in plasminogen activator inhibitor-1 during its inhibition mechanism. []* Studying the interaction of the Ras-binding domain of c-Raf-1 with Ras. []* Examining the accessibility of tryptophan residues in phage lambda lysozyme. []

Q6: Can 7-azatryptophan affect the activity or stability of proteins?

A6: While 7-azatryptophan is generally well-tolerated, its incorporation can sometimes affect protein stability and activity, depending on the specific protein and the location of the substitution. [, , , ] For example, in phage lambda lysozyme, 7-azatryptophan incorporation led to decreased stability at low pH. [] In staphylococcal nuclease, the incorporation of specific 7-azatryptophan analogues was shown to either slightly stabilize or destabilize the protein, depending on the analogue used. []

Q7: Are there any limitations to using 7-azatryptophan as a probe?

A8: Despite its advantages, there are some limitations to consider when using 7-azatryptophan. The incorporation process can be complex, requiring specific bacterial strains and growth conditions. [, , ] Additionally, the sensitivity of 7-azatryptophan to its environment, while beneficial for probing protein dynamics, can also lead to complexities in data interpretation. Careful experimental design and control experiments are crucial to ensure accurate conclusions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)

![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)